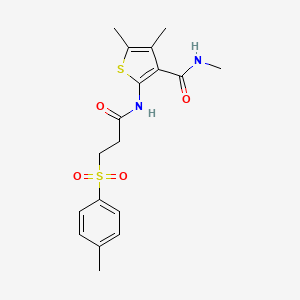
N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thiophene, which is a heterocyclic aromatic compound.
Wirkmechanismus
The mechanism of action of N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide is not fully understood. However, it has been suggested that the compound acts as a charge-transporting material in organic electronic devices. It has also been proposed that the compound may have potential applications in the field of organic photovoltaics due to its ability to absorb light in the visible region of the electromagnetic spectrum.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide. However, it has been reported that the compound is non-toxic and has low cytotoxicity. This makes it a suitable candidate for use in biomedical applications such as drug delivery systems and biosensors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide is its high purity and yield. This makes it a suitable candidate for use in organic electronic devices where high purity materials are required. However, one of the limitations of the compound is its high cost of synthesis, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide. One area of research is in the development of novel organic electronic devices using the compound as a building block. Another area of research is in the development of biomedical applications such as drug delivery systems and biosensors. Additionally, research can be conducted to optimize the synthesis method of the compound to reduce the cost of synthesis and increase the yield.
Synthesemethoden
The synthesis of N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide involves the reaction of 3-tosylpropanoyl chloride with 2-amino-4,5-dimethylthiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction yields N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide as the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide has shown potential applications in various scientific research fields. One of the primary applications is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of electronic devices such as organic solar cells, organic field-effect transistors, and organic light-emitting diodes.
Eigenschaften
IUPAC Name |
N,4,5-trimethyl-2-[3-(4-methylphenyl)sulfonylpropanoylamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-11-5-7-14(8-6-11)26(23,24)10-9-15(21)20-18-16(17(22)19-4)12(2)13(3)25-18/h5-8H,9-10H2,1-4H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVPBWMJQLKBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C(=C(S2)C)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

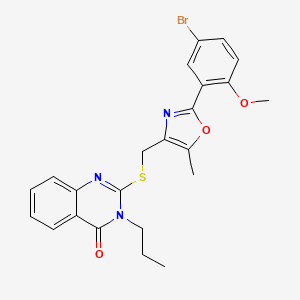
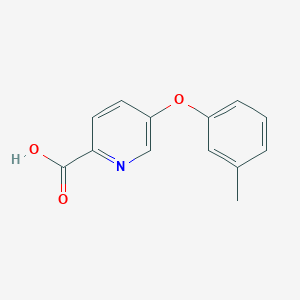
![7-Fluoro-2-methyl-3-[[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2740342.png)
![1-(2-Bromoprop-2-enyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole](/img/structure/B2740345.png)


![N-(3,4-diethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2740349.png)
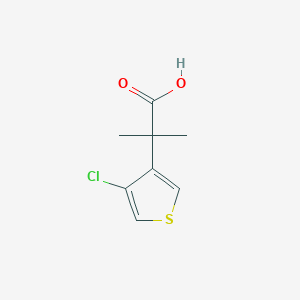
![N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2740352.png)
![methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2740353.png)

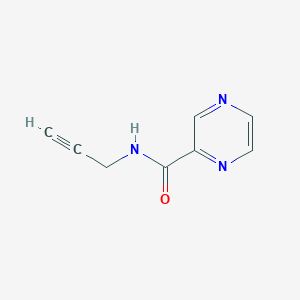
![2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2740357.png)
![1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2740358.png)